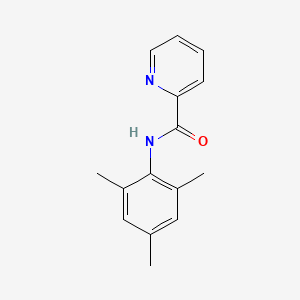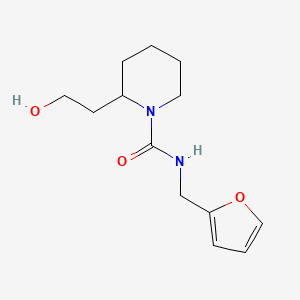
1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide, also known as AGN 1135, is a guanidine derivative that has been studied for its potential use as a pharmacological tool to investigate the role of imidazoline receptors in the body. Imidazoline receptors are a class of G protein-coupled receptors that are involved in a variety of physiological processes, including blood pressure regulation, insulin secretion, and pain perception. AGN 1135 has been shown to have high affinity for imidazoline receptors, particularly the I2 subtype, and has been used in numerous studies to investigate the function of these receptors.
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 involves its binding to imidazoline receptors, particularly the I2 subtype. Imidazoline receptors are involved in a variety of physiological processes, including blood pressure regulation, insulin secretion, and pain perception. 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 has been shown to selectively bind to I2 receptors and modulate their function, leading to changes in these physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 are largely dependent on its interaction with imidazoline receptors, particularly the I2 subtype. Studies have shown that 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 can modulate insulin secretion, reduce blood pressure, and alter pain perception in animal models. In addition, 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 has been shown to have neuroprotective effects in models of neurodegenerative disease, suggesting that it may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 is its high affinity and selectivity for imidazoline receptors, particularly the I2 subtype. This makes it a useful tool for investigating the function of these receptors in a variety of experimental systems. In addition, the synthesis of 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 is relatively straightforward, making it accessible to researchers.
One limitation of 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 is its potential for off-target effects, particularly at high concentrations. In addition, the hydroiodide salt of 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 is hygroscopic and can be difficult to work with in some experimental systems.
Orientations Futures
There are several potential future directions for research on 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135. One area of interest is the development of more selective ligands for imidazoline receptors, particularly the I2 subtype. In addition, further studies are needed to investigate the potential therapeutic applications of 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135, particularly in the treatment of neurodegenerative diseases. Finally, the development of more efficient synthesis methods for 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 and related compounds may facilitate their use in future research.
Méthodes De Synthèse
The synthesis of 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 involves several steps, starting with the reaction of 2-phenylcyclopropylamine with chloroacetonitrile to form 2-(2-phenylcyclopropyl)acetonitrile. This intermediate is then reacted with guanidine hydrochloride to form the desired product, 1,1-dimethyl-2-(2-phenylcyclopropyl)guanidine, which is subsequently treated with hydroiodic acid to form the hydroiodide salt of 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135. The synthesis of 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 has been well-characterized and is relatively straightforward, making it a useful compound for research purposes.
Applications De Recherche Scientifique
1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 has been used extensively in scientific research to investigate the function of imidazoline receptors, particularly the I2 subtype. Studies have shown that 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 has high affinity for I2 receptors and can be used as a selective ligand to probe the function of these receptors. 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide 1135 has been used in a variety of experimental systems, including in vitro binding assays, in vivo animal models, and human clinical trials.
Propriétés
IUPAC Name |
1,1-dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.HI/c1-15(2)12(13)14-11-8-10(11)9-6-4-3-5-7-9;/h3-7,10-11H,8H2,1-2H3,(H2,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSBJLFAFCEUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NC1CC1C2=CC=CC=C2)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol](/img/structure/B6639749.png)
![N-[5-(3-chlorophenyl)-2-(2-hydroxyethyl)pyrazol-3-yl]-2-methylsulfanylpropanamide](/img/structure/B6639761.png)
![N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6639767.png)
![(2R)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol](/img/structure/B6639776.png)
![3-[[(2-Ethyl-1,3-thiazol-4-yl)methyl-(4-hydroxycyclohexyl)amino]methyl]phenol](/img/structure/B6639780.png)

![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-(1-methylpiperidin-4-yl)ethyl]urea](/img/structure/B6639806.png)
![1-(2-hydroxycyclohexyl)-3-[2-(4-methyl-1H-indol-3-yl)ethyl]urea](/img/structure/B6639810.png)
![[1-[[4-Amino-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6639816.png)
![(1-Ethylpiperidin-2-yl)-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B6639819.png)


![1,1,3,3-tetramethyl-2-[2-(4-methyl-1H-indol-3-yl)ethyl]guanidine;hydroiodide](/img/structure/B6639851.png)
